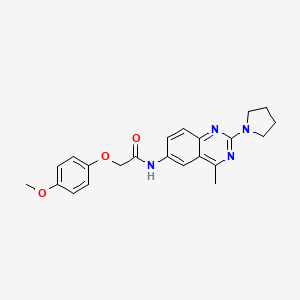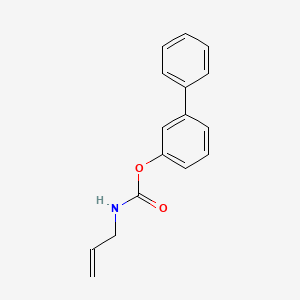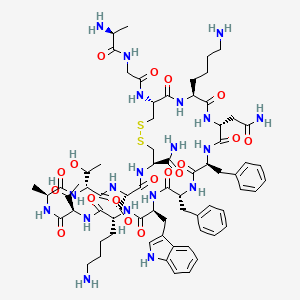
Aknadilactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AKNADILACTAM involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to achieve the final structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant Stephania Sasakii Hayata. The process includes the extraction of crude alkaloids using solvents like ethanol, followed by purification through column chromatography and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: AKNADILACTAM undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of this compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
AKNADILACTAM has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex alkaloids and as a model compound for studying reaction mechanisms.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound and its derivatives are used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of AKNADILACTAM involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
- Aknadinine
- Longanone
- Stephasunoline
- N-methylstephuline
- Epistephamiersine
- Prostephabyssine
- Dihydroepistephamiersine
- Hasubanonine
Comparison: AKNADILACTAM is unique among these compounds due to its specific structural features and biological activities.
Properties
Molecular Formula |
C20H23NO6 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(1R,10S)-3-hydroxy-4,11,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene-13,16-dione |
InChI |
InChI=1S/C20H23NO6/c1-21-14(23)10-19-9-12(22)17(26-3)18(27-4)20(19,21)8-7-11-5-6-13(25-2)16(24)15(11)19/h5-6,24H,7-10H2,1-4H3/t19-,20-/m1/s1 |
InChI Key |
CLWJGNIITFMBQR-WOJBJXKFSA-N |
Isomeric SMILES |
CN1C(=O)C[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
Canonical SMILES |
CN1C(=O)CC23C1(CCC4=C2C(=C(C=C4)OC)O)C(=C(C(=O)C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846581.png)
![N-(2-(isopropylamino)-1-methyl-1H-benzo[d]imidazol-6-yl)-2-(4-(trifluoromethyl)phenoxy)acetamide](/img/structure/B10846583.png)

![N-[6-[[1-[[1-[[1-[[1-[[6-amino-1-[2-(2-methoxyethoxy)ethylamino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B10846603.png)
![2-[[2-[[2-[[2-[[2-[[2-[4-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]butanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846610.png)
![2-[[2-[[2-[[2-[[2-[[2-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]octanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846616.png)
![1-Ethyl-3-[3-(3,4,5-trimethoxyanilino)pyrido[2,3-b]pyrazin-6-yl]thiourea](/img/structure/B10846628.png)
![2-[[2-[[2-[[4-amino-2-[[2-[[2-[[1-(1H-indol-3-yl)-3-oxobutan-2-yl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10846635.png)
![2-[[2-[[2-[[2-[[2-[[2-[2-[3-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]propanoylamino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846642.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846650.png)



